molecular formula C17H28N2O2 B5363592 2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide

2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide

Cat. No. B5363592
M. Wt: 292.4 g/mol
InChI Key: OOADUBGZFBYLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide, also known as TMB-8, is a synthetic compound used in scientific research for its ability to inhibit calcium influx into cells.

Mechanism of Action

2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide works by inhibiting the activity of a specific type of calcium channel known as the store-operated calcium channel (SOC). These channels are activated when intracellular calcium levels become depleted, and allow extracellular calcium to enter the cell. This compound blocks the activation of these channels, preventing calcium influx and disrupting normal cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types. In neurons, it has been shown to inhibit the release of neurotransmitters and modulate synaptic plasticity. In muscle cells, it can inhibit contraction and affect calcium-dependent signaling pathways. In immune cells, this compound has been shown to inhibit cytokine production and affect cell migration.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide in lab experiments is its specificity for the SOC calcium channel. This allows researchers to selectively study the effects of calcium influx on cellular processes. However, this compound can also have off-target effects on other calcium channels and transporters, which can complicate data interpretation. Additionally, this compound is not suitable for in vivo studies due to its poor bioavailability and potential toxicity.

Future Directions

There are several future directions for research on 2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide. One area of interest is the development of more specific and potent inhibitors of the SOC calcium channel. This could lead to new therapeutic targets for diseases involving abnormal calcium signaling, such as Alzheimer's disease and cancer. Another direction for research is the investigation of the role of SOC channels in cellular processes beyond calcium signaling, such as gene expression and protein synthesis. Finally, more studies are needed to fully understand the potential side effects and toxicity of this compound, particularly in vivo.

Synthesis Methods

2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide can be synthesized through a multistep process involving the reaction of 2-(2-hydroxyphenoxy)acetic acid with 1,1,3,3-tetramethylbutylamine. The resulting product is then treated with formaldehyde and hydrogen chloride to yield this compound.

Scientific Research Applications

2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide is commonly used in scientific research to study calcium signaling pathways in cells. It has been shown to inhibit the entry of extracellular calcium into cells, which is important in a variety of physiological processes such as muscle contraction, neurotransmitter release, and enzyme activation. This compound has been used to study calcium signaling in a variety of cell types, including neurons, muscle cells, and immune cells.

properties

IUPAC Name

2-[2-[(2,4,4-trimethylpentan-2-ylamino)methyl]phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-16(2,3)12-17(4,5)19-10-13-8-6-7-9-14(13)21-11-15(18)20/h6-9,19H,10-12H2,1-5H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOADUBGZFBYLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NCC1=CC=CC=C1OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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